Butyl ricinoleate

Descripción

Historical Context and Evolution of Research on Fatty Acid Esters

The study of fatty acid esters is deeply rooted in the history of chemistry. Early research in the 19th century, pioneered by scientists like Michel Eugène Chevreul, focused on the saponification of fats and oils, which led to the isolation and identification of fatty acids. nih.gov Marcellin Berthelot later expanded on this by synthesizing fats from glycerol (B35011) and fatty acids, marking a significant step in understanding their chemical nature. nih.gov For a long time, fats were primarily seen as a source of energy and fat-soluble vitamins. nih.gov

The 20th century saw a shift in focus, with research delving into the metabolic roles of fatty acids and the discovery of essential fatty acids that cannot be synthesized by the body. nih.gov The industrial applications of fatty acid esters also began to emerge, with their use in soaps, detergents, and as precursors for other chemicals. taylorandfrancis.com More recently, the turn of the 21st century has brought a renewed interest in fatty acid esters, driven by the pursuit of sustainable and renewable resources. nih.gov This has led to extensive research into their use as biofuels, biolubricants, and as building blocks for polymers and other high-value chemicals. nih.goviastate.eduresearchgate.net

Significance of Bio-based Esters in Contemporary Chemical Science

Bio-based esters, derived from renewable resources like vegetable oils and animal fats, are at the forefront of the movement towards a more sustainable chemical industry. chemarkconsulting.netils.res.in Their significance stems from several key advantages over their petroleum-based counterparts. They are often biodegradable, have low toxicity, and their production can contribute to a circular economy by utilizing agricultural byproducts. biviture.comrsc.orgchemicalbull.com

The versatility of bio-based esters allows them to be used in a wide array of applications, including:

Biolubricants: Offering excellent lubricity and biodegradability, making them suitable for use in environmentally sensitive areas. iastate.edu

Biofuels: Fatty acid methyl esters (FAMEs) are the primary component of biodiesel, a renewable alternative to fossil diesel. ils.res.infiveable.meresearchgate.net

Polymers and Plasticizers: Serving as monomers for the synthesis of bioplastics and as environmentally friendly plasticizers for polymers like polyvinyl chloride (PVC). solubilityofthings.comresearchgate.net

Solvents: Providing effective and less toxic alternatives to traditional organic solvents in paints, coatings, and cleaning products. biviture.com

Cosmetics and Personal Care: Used as emollients, moisturizers, and conditioning agents in various formulations. smolecule.com

The push for green chemistry and the increasing consumer demand for sustainable products continue to drive research and development in the field of bio-based esters. biviture.comsolubilityofthings.com

Rationale for Comprehensive Scholarly Inquiry into Butyl Ricinoleate (B1264116)

Butyl ricinoleate (C22H42O3) is a specific bio-based ester that has attracted considerable research interest due to its unique chemical structure and properties. smolecule.comscbt.com It is derived from ricinoleic acid, the primary fatty acid found in castor oil, and butanol. ontosight.ai The presence of a hydroxyl group on the fatty acid chain gives this compound distinct characteristics that set it apart from other fatty acid esters. mdpi.com

The rationale for the in-depth investigation of this compound includes its potential in a variety of advanced applications:

Biocompatible Lubricants: Its lubricating properties and compatibility with biological systems make it a candidate for use in medical devices. smolecule.com

Plasticizers: It has shown effectiveness as a plasticizer for various polymers, including polyvinyl butyral and cellulose (B213188) resins, enhancing their flexibility. researchgate.netacmechem.comresearchgate.net

Biochemical Research: It is used as a biochemical reagent in various laboratory experiments and assays. smolecule.com

Drug Delivery: Its lipophilic nature makes it a potential carrier for delivering drugs that are not easily soluble in water. smolecule.com

Furthermore, the fact that it is derived from a renewable resource makes it an attractive alternative to petroleum-based chemicals, aligning with the principles of sustainable chemistry. iastate.edusmolecule.com Ongoing research continues to explore its synthesis, properties, and potential applications, aiming to unlock its full potential in various scientific and industrial fields. iastate.edusmolecule.com

Properties of this compound

| Property | Value |

| Molecular Formula | C22H42O3 |

| Molecular Weight | 354.58 g/mol |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 68 - 70 °C |

| Melting Point | -10 °C |

| Flash Point | -14.8 °F (-26 °C) |

| Density | 0.919 g/cm³ (at 25°C) |

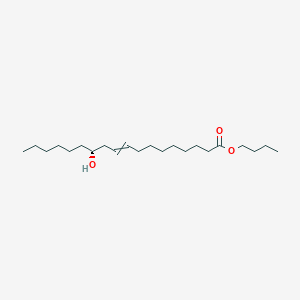

Structure

2D Structure

Propiedades

IUPAC Name |

butyl (Z,12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O3/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2/h12,15,21,23H,3-11,13-14,16-20H2,1-2H3/b15-12-/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWAKQDTQVDVRP-OKULMJQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051741 | |

| Record name | Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

151-13-3 | |

| Record name | Butyl ricinoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl ricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4LQ69321 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Advanced Catalysis for Butyl Ricinoleate Production

Methodologies for Ricinoleic Acid Extraction and Purification

The journey to high-purity butyl ricinoleate (B1264116) begins with the effective extraction and purification of its precursor, ricinoleic acid, from castor oil. Castor oil is unique among vegetable oils, containing 85-95% ricinoleic acid in the form of triglycerides. scilit.com The primary methods to liberate ricinoleic acid are hydrolysis and transesterification. orientjchem.org

Hydrolysis directly splits the triglyceride into glycerol (B35011) and free fatty acids. Traditional methods like the Colgate-Emery process employ high-pressure steam and temperature, which can lead to undesirable side reactions such as the formation of estolides. ump.edu.my A more controlled approach is alkaline-catalyzed hydrolysis, using bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) under reflux conditions (70-100°C). ump.edu.my For instance, saponification with aqueous KOH followed by acidification with a mineral acid like hydrochloric acid is a common laboratory-scale method. google.com

Transesterification is a two-step route where the oil is first reacted with a simple alcohol, typically methanol, in the presence of a catalyst to produce fatty acid methyl esters (FAMEs), including methyl ricinoleate. jst.go.jp These esters can then be hydrolyzed to yield ricinoleic acid. jst.go.jp This pathway can produce highly pure ricinoleic acid, as the intermediate methyl ricinoleate can be purified effectively. jst.go.jp For example, methyl ricinoleate with a purity of 100% has been achieved through liquid-liquid extraction techniques. jst.go.jp

Purification of the extracted ricinoleic acid is crucial to remove other fatty acids present in castor oil, such as oleic, linoleic, stearic, and dihydroxy-stearic acids. nih.gov A highly effective physical method is low-temperature fractional crystallization. This involves dissolving the crude fatty acid mixture in a solvent like acetone (B3395972) and cooling it to specific temperatures. For example, repeated recrystallizations from acetone at –70°C can yield ricinoleic acid of over 99% purity. udsm.ac.tz Other purification techniques include dissolving the fatty acids in an alcohol, chilling to precipitate the saturated solid fatty acids, and then filtering them out. google.com

Esterification Reaction Mechanisms and Kinetics

The core of butyl ricinoleate synthesis is the esterification reaction between ricinoleic acid and n-butanol. This reaction can be catalyzed by acids or enzymes, each with distinct mechanisms and kinetic profiles.

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification is a well-established method for producing fatty acid esters. The reaction can be catalyzed by homogeneous mineral acids like sulfuric acid (H₂SO₄) or by heterogeneous solid acid catalysts. orientjchem.orgudsm.ac.tz

The mechanism for homogeneous acid catalysis, known as the Fischer-Speier esterification, involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (butanol). A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester and regenerate the acid catalyst. nih.gov

Heterogeneous catalysts, such as sulfated zirconia (SZ), offer significant advantages, including easier separation from the product mixture and potential for reusability, which aligns with green chemistry principles. udsm.ac.tz Studies on the esterification of ricinoleic acid with butanol using sulfated zirconia catalysts have demonstrated their effectiveness. The catalytic activity is attributed to the presence of Brønsted acid sites on the catalyst surface. frontiersin.org The reaction kinetics for similar esterification processes, such as propionic acid with n-butanol, have been modeled using pseudo-homogeneous models and more complex models like Langmuir-Hinshelwood-Haugen-Watson (LHHW), which account for the adsorption of reactants and products on the catalyst surface. sci-hub.se For the esterification of ricinoleic acid estolides, an activation energy (Ea) of 62.84 kJ/mol has been reported, providing an insight into the energy requirements of such reactions. scilit.comjst.go.jpresearchgate.net

Enzymatic Synthesis Strategies and Biocatalyst Development

Enzymatic synthesis using lipases presents a milder and more selective alternative to chemical catalysis. Lipases (EC 3.1.1.3) are hydrolases that can catalyze esterification reactions in non-aqueous or low-water environments. google.com This method avoids the harsh conditions and corrosive nature of acid catalysts. google.com

The most commonly accepted kinetic model for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism. nih.govnih.gov In this mechanism, the lipase (B570770) first reacts with the acyl donor (ricinoleic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The butanol then binds to this intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme. Studies on similar short-chain fatty acid ester synthesis have determined kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), which are crucial for reactor design and process optimization. nih.govnih.gov For example, in the lipase-catalyzed transesterification of ethyl caprate and butyric acid, competitive inhibition by both substrates was observed. nih.gov

The development of effective biocatalysts is key. Immobilized lipases, such as Candida antarctica lipase B (CALB), often sold as Novozym 435, and lipases from Rhizomucor miehei are frequently used. google.comresearchgate.net Immobilization enhances the stability and reusability of the enzyme, making the process more economically viable. google.com Research has shown that even halophilic lipases can be effective; one study on butyl ester synthesis from palm oil fatty acids demonstrated that a lipase from Marinobacter litoralis achieved a 69.1% conversion in just 15 minutes under optimized conditions. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to reduce waste, minimize energy consumption, and use renewable resources.

A primary focus is the replacement of corrosive homogeneous catalysts like sulfuric acid with reusable heterogeneous catalysts. Solid acid catalysts like sulfated zirconia or sulfonic acid-functionalized materials are non-corrosive, easily separated by filtration, and can be reused multiple times without significant loss of activity. udsm.ac.tzresearchgate.net For example, tin oxide catalysts used in the esterification of soybean fatty acids have been reused up to ten times with minimal loss in catalytic activity. researchgate.net

Solvent selection is another critical aspect. The ideal scenario is a solvent-free system, which reduces waste and purification costs. Enzymatic synthesis, in particular, is often amenable to solvent-free conditions. google.com When solvents are necessary, the trend is towards greener alternatives to traditional volatile organic compounds (VOCs). Ionic liquids (ILs), which are salts with low melting points, have emerged as promising "green solvents" due to their low volatility, high thermal stability, and ability to be recycled. ump.edu.mymdpi.com For instance, Brønsted acidic ionic liquids have been shown to be efficient and reusable catalysts for the esterification of ricinoleic acid itself. scilit.com Supercritical fluids, like supercritical carbon dioxide, also represent a green alternative, although the high-pressure equipment required can be a drawback. up.pt

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in this compound synthesis requires careful optimization of several reaction parameters. These include temperature, the molar ratio of reactants, catalyst concentration, and reaction time.

Temperature: The reaction rate generally increases with temperature. However, for reversible reactions like esterification, excessively high temperatures can unfavorably shift the equilibrium. In acid-catalyzed reactions, temperatures are often in the range of 80-160°C. researchgate.netnih.gov For enzymatic reactions, temperatures are typically milder, often between 40-60°C, to avoid denaturation of the lipase. One study on biodiesel production from castor oil found the optimal temperature to be 45°C. dntb.gov.ua

Molar Ratio: Esterification is an equilibrium-limited reaction. According to Le Chatelier's principle, using an excess of one reactant (usually the alcohol, as it is less expensive and easier to remove) can shift the equilibrium towards the product side, increasing the conversion of the fatty acid. Molar ratios of butanol to ricinoleic acid from 1:1 up to 12:1 have been investigated. iyte.edu.trvdu.lt For butyl oleate (B1233923) synthesis, a molar ratio of 1:6 (oleic acid to butanol) was found to be optimal. researchgate.net

Catalyst Concentration: The amount of catalyst significantly influences the reaction rate. For homogeneous acid catalysts like H₂SO₄, concentrations are typically around 1-2.5 wt% relative to the fatty acid. researchgate.net For heterogeneous catalysts, the loading can vary, with studies showing optimal concentrations for sulfated zirconia in the esterification of ricinoleic acid. In enzymatic synthesis, enzyme loading is a critical cost factor. Typical loadings are between 3-10 wt%. google.comresearchgate.net

Reaction Time: The time required to reach equilibrium or achieve maximum conversion depends on the other reaction conditions. Acid-catalyzed reactions can take several hours. researchgate.net Enzymatic reactions can also vary, from as little as 15 minutes to over 24 hours, depending on the specific enzyme and conditions. jst.go.jpnih.gov

The interplay of these parameters is often studied using statistical methods like Response Surface Methodology (RSM) to identify the optimal conditions for maximizing yield and purity.

Table 1: Influence of Reaction Parameters on Fatty Acid Esterification Yield This table presents a summary of findings from various studies on the esterification of fatty acids, illustrating the effect of key parameters. Note that the specific fatty acid and alcohol may vary between studies.

| Catalyst System | Fatty Acid/Oil | Alcohol | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Catalyst Conc. | Time (h) | Yield/Conversion (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| H₂SO₄ | Oleic Acid | Butanol | 1:6 | 80 | 1 wt% | 6 | 92.3 | researchgate.net |

| KOH | Castor Oil | Methanol | 1:9 | 30 | 1.5 wt% | 0.5 | 96.6 | |

| Sulfated Zirconia | Ricinoleic Acid | Butanol | - | 110 | - | - | High Conversion | |

| Novozym 435 | Oleic Acid | Butanol | 1:1 | 45 | 3 wt% | - | ~15 (Esterification) | google.com |

| Titanium Isopropoxide | Castor Oil FAME | 2-ethyl-1-hexanol | 1:3 | 160 | 1% w/w | 2 | >93 | mdpi.com |

Scale-Up Considerations for Industrial and Research Production

Reactor Design: For industrial production, batch reactors are common, but continuous processes are often more efficient for large volumes. frontiersin.org Reactive distillation (RD) is a particularly promising technology for esterification reactions. researchgate.net In an RD column, the reaction and separation of products occur simultaneously. As the ester is formed, the water byproduct is continuously removed, which drives the reaction equilibrium towards completion. This can lead to higher conversions, reduced reaction times, and lower energy costs. researchgate.net The use of solid catalysts is well-suited for packed bed continuous flow reactors, which simplifies catalyst handling and product purification. iastate.edu

Downstream Processing: The purification of this compound from the final reaction mixture is a crucial step that can significantly impact production costs. frontiersin.orgfrontiersin.org This phase, often termed downstream processing, involves separating the desired product from unreacted starting materials, the catalyst, and any byproducts. frontiersin.org

Catalyst Removal: For homogeneous acid catalysts, neutralization followed by washing is required, which generates wastewater. nih.gov Heterogeneous catalysts can be simply filtered out, a major advantage for scale-up. udsm.ac.tz Enzymes, especially immobilized ones, are also removed by filtration. google.com

Purification of Ester: The primary method for purifying the final ester is vacuum distillation. google.comfrontiersin.org This separates the this compound from excess butanol and any lighter or heavier impurities. Other techniques like liquid-liquid extraction and chromatography are generally reserved for achieving very high purity on a smaller scale due to higher costs. The entire downstream process, from cell harvesting (in biocatalytic routes) to final purification, can account for a substantial portion (50-80%) of the total production cost. nih.gov

Economic and Sustainability Challenges: The primary challenge for the large-scale production of biolubricants like this compound is cost-competitiveness with petroleum-based products. orientjchem.org Key cost drivers include the price of the feedstock (castor oil), energy consumption during the reaction and purification, and the cost and lifespan of the catalyst. frontiersin.org While enzymatic processes are green, the high cost of lipases can be a barrier to industrial-scale production. scilit.com Therefore, developing robust, highly reusable catalysts (both heterogeneous and enzymatic) is essential for economic viability. Furthermore, ensuring a stable and consistent supply of feedstock is a significant logistical challenge for large-scale manufacturing. orientjchem.org

Structural Modifications and Derivatization Chemistry of Butyl Ricinoleate

Chemical Functionalization at the Hydroxyl Group

The secondary hydroxyl group at the 12th carbon is a key feature of the butyl ricinoleate (B1264116) molecule, offering a prime location for chemical modification. atamanchemicals.com This functional group allows for derivatization that is not possible with most other seed oils. atamanchemicals.com

One of the most common modifications is acylation , which involves the esterification of this hydroxyl group. A prominent example is the synthesis of acetyl butyl ricinoleate. This can be achieved by reacting this compound with acetyl chloride or other homologous compounds. google.com The resulting product, acetyl this compound, is a clear, oily liquid with enhanced stability and solubility in nonpolar matrices. google.com This modification reduces the polarity of the molecule, which can improve compatibility with polymers like polyvinyl chloride (PVC). Studies have synthesized various ricinoleate esters acylated at the 12-position with short-chain acids, noting their potential as biolubricants. iastate.edu

Another significant functionalization is etherification . The hydroxyl group can be converted into an ether linkage. For instance, researchers have demonstrated the modification of methyl ricinoleate, a closely related compound, through a ruthenium-catalyzed allylation reaction, which is a form of etherification. chemistryviews.org Such reactions open pathways to new classes of molecules.

The reactivity of this hydroxyl group is also central to its use in polyurethane synthesis, where it reacts with isocyanates. nih.gov Furthermore, it can be functionalized through reactions like the thiol-ene click reaction after initial modification of the double bond, leading to hydroxylated, aminated, and carboxylated derivatives with strong intermolecular interaction capabilities. acs.org

Modifications at the Ester Linkage

The butyl ester group in this compound can be modified through transesterification . This chemical reaction involves the exchange of the butyl alcohol moiety with another alcohol in the presence of a catalyst. This process allows for the synthesis of a wide variety of other ricinoleate esters (e.g., methyl, ethyl, or long-chain alcohol esters) from this compound. The properties of the resulting ester, such as viscosity, boiling point, and polarity, can be tuned by selecting the appropriate alcohol for the exchange.

Another fundamental reaction at this site is hydrolysis , where in the presence of water and an acid or base catalyst, the ester bond is cleaved to yield ricinoleic acid and butanol. Saponification, a type of hydrolysis using a strong base like sodium hydroxide (B78521), is the first step in producing ricinoleic acid from castor oil, which is then esterified to produce esters like this compound. google.com

Olefinic Bond Transformations in the Fatty Acid Chain

The carbon-carbon double bond between the 9th and 10th carbons in the fatty acid chain is another site for extensive chemical modification.

Olefin metathesis is a powerful catalytic reaction that cleaves and reforms carbon-carbon double bonds, enabling the transformation of unsaturated fatty esters into new molecules. researchgate.net

Self-Metathesis: When applied to a pure unsaturated ester like methyl oleate (B1233923) (a compound structurally similar to this compound but lacking the hydroxyl group), self-metathesis yields a long-chain symmetrical diester and a long-chain internal olefin.

Cross-Metathesis: This involves reacting the fatty ester with a different olefin. A key industrial example is ethenolysis , the cross-metathesis with ethene (ethylene). d-nb.info Ethenolysis of an 18-carbon fatty ester like ricinoleate would break the chain at the double bond, producing shorter-chain terminal olefins and ω-unsaturated esters, which are valuable precursors for polymers and fine chemicals. d-nb.info Cross-metathesis with polar-substituted olefins like acrylonitrile (B1666552) can also be performed to introduce nitrile functionalities. ifpenergiesnouvelles.frifpenergiesnouvelles.fr

Other important transformations at the double bond include:

Hydrogenation: The double bond can be saturated by adding hydrogen, which converts this compound into butyl 12-hydroxystearate. This process increases the oxidative stability and melting point of the compound. google.com

Epoxidation: The double bond can be converted into an epoxy ring, typically using reagents like hydrogen peroxide. iastate.edu These epoxidized derivatives are reactive intermediates for synthesizing various functionalized products, including diols and polymers. researchgate.netresearchgate.net

Acylation: Friedel-Crafts acylation, induced by catalysts like ethylaluminium dichloride, can functionalize the double bond to produce β,γ-unsaturated ketones with high selectivity. aocs.org

Synthesis of Polymeric and Oligomeric Ricinoleate Derivatives

The bifunctional nature of this compound, possessing both a hydroxyl group and an ester group (which can be hydrolyzed to a carboxylic acid), makes it an excellent monomer for producing polyesters and other oligomeric structures.

Poly(ricinoleic acid) (PRA) is a biodegradable polyester (B1180765) synthesized by the self-condensation of ricinoleic acid or its esters. rsc.org The polymerization occurs via intermolecular esterification, where the hydroxyl group of one molecule reacts with the carboxyl group (or ester group via transesterification) of another. While studies often use ricinoleic acid or methyl ricinoleate as the starting monomer, the principles apply to this compound as well. google.comrsc.orgrsc.org

Several methods have been developed for PRA synthesis:

Direct Polycondensation: This involves heating the monomer, often in the presence of a catalyst like tetrabutyl titanate or titanium isopropoxide, under vacuum to remove the condensation by-product (water or alcohol). rsc.orgceon.rsresearchgate.net Researchers have successfully synthesized high molecular weight PRA (up to 122 kDa) via solution polycondensation of methyl ricinoleate in hydrophobic ionic liquids, which act as green solvents and facilitate the process. rsc.orgresearchgate.net

Enzymatic Polymerization: Lipases, such as those from Candida antarctica or Burkholderia cepacia, can catalyze the polymerization under milder temperature conditions (e.g., 80 °C) compared to chemical methods. google.com This "green" approach avoids toxic catalysts and can produce high molecular weight polymers, especially when combined with molecular sieves to remove water. google.com

The resulting PRA is typically an amorphous elastomer with a low glass transition temperature and high thermal stability. researchgate.net The molecular weight and properties of the polymer can be controlled by adjusting reaction parameters such as temperature, time, catalyst type, and the use of initiators like diethylene glycol. rsc.orgceon.rs

Table 1: Research Findings on Poly(ricinoleic acid) Synthesis

| Starting Monomer | Polymerization Method | Catalyst/Enzyme | Temp. (°C) | Time (h) | Resulting Mw (kDa) | Source |

|---|---|---|---|---|---|---|

| Methyl Ricinoleate | Solution Polycondensation | Tetrabutyl titanate | 180 | 72 | 122 | rsc.orgresearchgate.net |

| Ricinoleic Acid | Enzymatic | Immobilized lipase (B570770) | 80 | 168 | >20 | google.com |

| Methyl Ricinoleate | Enzymatic | Immobilized lipase | 80 | 168 | >20 | google.com |

| Methyl Ricinoleate | High-Temp Polycondensation | Titanium(IV)-isopropoxide | 200 | >4 | - | ceon.rs |

This compound and its derivatives can be copolymerized with other monomers to create new polymers with hybrid properties. mdpi.com This approach allows for the tuning of characteristics like hydrophobicity, flexibility, and thermal properties. acs.org

The reactive sites on the ricinoleate monomer can participate in different polymerization mechanisms. For instance, after modifying the hydroxyl or double bond to introduce a vinyl group (e.g., an acrylate (B77674) or methacrylate), the resulting monomer can undergo free-radical polymerization. researchgate.net This allows for copolymerization with a wide range of commercially available vinyl monomers such as:

Acrylates (e.g., butyl acrylate) google.com

Methacrylates (e.g., methyl methacrylate) acs.orggoogle.com

Styrene google.com

Vinyl acetate (B1210297) acs.org

The incorporation of the long, flexible fatty acid chain from the ricinoleate acts as an internal plasticizer, reducing the glass transition temperature of the resulting copolymer. acs.org This strategy is valuable for producing bio-based latexes for paints and coatings. acs.orggoogle.com

Estolides are oligomeric fatty acids formed by the intermolecular esterification of hydroxy fatty acids. nih.gov In the case of ricinoleic acid (or its esters), the carboxyl group of one molecule links to the hydroxyl group on the 12th carbon of another, forming a new ester bond and creating a dimer, trimer, or higher oligomer. researchgate.netbeilstein-journals.org These structures are valuable as biodegradable lubricants, plasticizers, and cosmetic ingredients. nih.govoalib.com

The synthesis of estolides can be performed using several catalytic methods:

Acid Catalysis: Strong mineral acids like sulfuric acid or perchloric acid are effective catalysts, typically used at moderate temperatures (e.g., 60°C) under vacuum to drive the reaction forward by removing water. researchgate.netnih.gov

Enzymatic Synthesis: Lipases are used as biocatalysts for a greener synthesis process under milder conditions, which can help avoid the formation of colored by-products. researchgate.netmdpi.com

Ionic Liquids: Functional acidic ionic liquids have also been employed as recyclable catalysts for the solvent-free synthesis of ricinoleic acid estolides. researchgate.netbeilstein-journals.org

Research has shown that the properties of the resulting estolides, such as viscosity and low-temperature performance, can be controlled by the degree of oligomerization and by "capping" the terminal carboxylic acid group with an alcohol to form an estolide ester. nih.gov

Table 2: Research on Estolide Synthesis from Ricinoleic Acid

| Starting Material | Catalyst | Temp. (°C) | Conditions | Key Finding | Source |

|---|---|---|---|---|---|

| Ricinoleic Acid | Sulphuric Acid | 60 | Vacuum, 24h, solvent-free | Produced estolide esters with superior low-temperature properties (-52°C). | nih.gov |

| Ricinoleic Acid | Acidic Ionic Liquid | 190 | Vacuum (50 kPa) | The degree of oligomerization increased with increasing vacuum. | beilstein-journals.org |

| Ricinoleic Acid | Immobilized Lipase | 72 | Toluene solvent, 72h | Successful enzymatic synthesis of estolide esters end-capped with aromatic groups. | mdpi.com |

| Methyl Ricinoleate & Stearic Acid | Immobilized Lipase | 84 | Solvent-free, 24h | Achieved 43% conversion to estolide product. | google.com |

Advanced Applications and Performance Characteristics in Material Science

Bio-Lubricant Formulations and Tribological Performance Studies

Butyl ricinoleate (B1264116), an ester derived from castor oil, is gaining attention as a potential bio-lubricant and a component in lubricant formulations. chemicalbook.comsmolecule.com Its inherent properties, stemming from the unique structure of ricinoleic acid, make it a subject of interest in tribological studies. iastate.eduakademisains.gov.my Research indicates that lubricants based on ricinoleic acid derivatives can offer good lubricity. iastate.edu

The performance of butyl ricinoleate and other ricinoleate esters as lubricant base stocks has been evaluated, showing promising results in terms of their tribological properties. akademisains.gov.my However, like many vegetable oil-based lubricants, those containing this compound can exhibit certain limitations, such as lower oxidative stability compared to mineral oils. akademisains.gov.mynih.gov

Evaluation of Friction and Wear Reduction Mechanisms

The mechanisms by which this compound and other ricinoleate esters reduce friction and wear are linked to the polarity of the ester and hydroxyl groups in their molecular structure. mdpi.compreprints.org These polar groups facilitate the formation of a protective adsorbed layer on metal surfaces. mdpi.comresearchgate.net This layer, known as a tribofilm, reduces the direct contact between moving parts, thereby minimizing friction and wear. mdpi.comresearchgate.netmdpi.com

The effectiveness of this lubricating film is influenced by the molecular structure of the lubricant. For instance, the presence of long aliphatic chains and highly active elements can enhance the formation of a robust boundary lubricating film. researchgate.net Studies on various ricinoleic acid derivatives have shown that modifications to the molecular structure can significantly impact their tribological performance. nih.govmdpi.com For example, increasing the chain length of ester groups can lead to a decrease in the coefficient of friction and wear volume due to the formation of a stronger lubricating film. mdpi.com

The hydroxyl group in ricinoleic acid also plays a crucial role in the lubrication mechanism, potentially contributing to a more resistant lubricating film through hydrogen bonding. mdpi.com This is supported by observations that hydroxylated fatty acids can be more effective at increasing lubricity compared to their non-hydroxylated counterparts under certain conditions. iastate.edu

Table 1: Tribological Properties of Ricinoleate-Based Esters

This table presents a summary of findings from various studies on the tribological performance of different ricinoleate esters.

| Ester Derivative | Key Finding | Reference |

|---|---|---|

| This compound | Shows potential as a biolubricant with good lubricating properties. | iastate.eduakademisains.gov.my |

| Octyl 10,12-dihydroxy-9-behenoxystearate | Exhibited the lowest pour point among a series of synthesized diesters. | arabjchem.org |

| 18-(4-Ethylhexyloxy)-18-oxooctadecane-7,9,10-triyl tristearate | Demonstrated the lowest coefficient of friction in a study of tetraesters. | nih.gov |

Oxidative Stability Enhancement Strategies for Biolubricants

A significant challenge for bio-lubricants, including those based on this compound, is their relatively poor thermo-oxidative stability compared to petroleum-based lubricants. nih.govacs.org The presence of unsaturated bonds in the fatty acid chains of vegetable oils makes them susceptible to oxidation, which can lead to an increase in viscosity and the formation of deposits. nih.govarabjchem.org

Several strategies are being explored to enhance the oxidative stability of ricinoleate-based lubricants:

Chemical Modification: Modifying the chemical structure of ricinoleic acid is a primary approach. This can involve epoxidation of the double bond followed by ring-opening reactions to introduce more stable functional groups. srce.hrmdpi.comresearchgate.net Such modifications can lead to a significant improvement in oxidative stability. nih.govsrce.hr For instance, converting the double bonds to more stable ether or ester linkages can reduce the sites available for oxidation. mdpi.com Research has shown that decreasing the chain length of mid-chain esters can improve oxidation stability. arabjchem.org

Use of Antioxidants: The addition of antioxidants is a common and effective method to improve the oxidative stability of bio-lubricants. acs.orgresearchgate.net Phenolic antioxidants, such as butylated hydroxytoluene (BHT), have been shown to be effective. acs.org Studies have also investigated the use of lignin-based additives and other naturally derived antioxidants. acs.org The addition of antioxidants can increase the oxidative stability of castor oil-based products by several folds. researchgate.net

Hydrogenation: Hydrogenating the double bonds in the ricinoleic acid chain can improve oxidative and thermal stability. nih.gov

Table 2: Oxidative Stability of Modified Ricinoleic Acid Derivatives

This table highlights the onset temperature of oxidation for various chemically modified ricinoleic acid esters, indicating their relative oxidative stability.

| Compound | Onset Temperature (°C) | Reference |

|---|---|---|

| Octyl 10,12-dihydroxy-9-octyloxystearate | 128.98 | arabjchem.org |

| Butyl 10,12-dihydroxy-9-octyloxystearate | 221 | srce.hrresearchgate.net |

Low-Temperature Property Optimization in Ricinoleate-Based Lubricants

The low-temperature performance of lubricants is critical, and is often characterized by their pour point (the lowest temperature at which the oil will flow). nih.gov Vegetable oils, particularly those with a high content of saturated fatty acids, can exhibit poor low-temperature properties. arabjchem.org However, the unique structure of ricinoleic acid offers opportunities for modification to improve these characteristics. nih.govacs.org

Strategies for optimizing the low-temperature properties of ricinoleate-based lubricants include:

Esterification and Branching: Chemical modifications that introduce branching into the fatty acid chain can significantly lower the pour point. nih.govarabjchem.org By esterifying the hydroxyl group of ricinoleic acid or by modifying the double bond, it is possible to create esters with bulky side chains that disrupt the formation of crystalline structures at low temperatures. arabjchem.orgsrce.hrresearchgate.net For example, the attachment of an ester side chain of an optimal length can significantly improve the pour point. nih.gov Research has shown that increasing the chain length of the mid-chain ester has a positive influence on the low-temperature properties of synthesized compounds. srce.hrresearchgate.net

Synthesis of Complex Esters: The synthesis of di-esters, tri-esters, and tetra-esters from ricinoleic acid has been shown to yield products with substantially improved pour points. nih.govarabjchem.org For instance, a tetraester derivative of ricinoleic acid was found to have a pour point as low as -44.37°C. nih.gov

Table 3: Low-Temperature Properties of Modified Ricinoleate Esters

This table shows the pour points of various ricinoleic acid derivatives, demonstrating the impact of chemical modification on their low-temperature performance.

| Compound | Pour Point (°C) | Reference |

|---|---|---|

| Epoxidized ricinoleic acid | 9.10 | nih.gov |

| Butyl 10,12-dihydroxy-9-behenoxystearate | -47 | srce.hrresearchgate.net |

| Octyl 10,12-dihydroxy-9-behenoxystearate | -53.26 | arabjchem.org |

Application in Specialized Mechanical Systems Research (e.g., Medical Devices, Artificial Joints)

The biocompatibility and lubricating properties of this compound make it a potential candidate for applications in specialized mechanical systems, such as medical devices and artificial joints. smolecule.com Its derivation from a natural and renewable resource, castor oil, adds to its appeal for such applications. smolecule.com While extensive research in this specific area is still emerging, the inherent properties of this compound suggest its suitability. smolecule.com

Polymer Plasticization and Polymer Modification Research

This compound is utilized as a plasticizer in the production of various polymers, including polyvinyl chloride (PVC), to enhance their flexibility and durability. smolecule.comacmechem.com As a plasticizer, it works by integrating between the polymer chains, reducing the intermolecular forces and thereby increasing the material's flexibility. smolecule.com Its use as a plasticizer for polymers like nitrocellulose and ethyl cellulose (B213188) is also noted. acmesynthetic.com

The effectiveness of ricinoleic acid-derived plasticizers is attributed to the presence of "dangling chains" in their structure, which act as internal lubricants for the polymer matrix. researchgate.net

Compatibility and Interaction Mechanisms with Polymer Matrices (e.g., PVC, PLA)

The compatibility of a plasticizer with a polymer matrix is crucial for its performance and long-term stability. Butyl acetyl ricinoleate, a derivative of this compound, shows good compatibility with polar polymers like PVC. traquisa.com The acetyl group in butyl acetyl ricinoleate reduces its polarity, which can enhance its compatibility with certain polymers.

In the context of polylactic acid (PLA), another biodegradable polymer, research has explored the use of ricinoleic acid-based esters as plasticizers. researchgate.net The compatibility is influenced by the potential for hydrogen bonding between the plasticizer and the polymer matrix. researchgate.net The addition of ricinoleic acid-based plasticizers to PLA has been shown to reduce its glass transition temperature, indicating effective plasticization. researchgate.net The interaction between the plasticizer and the polymer can be enhanced by the presence of functional groups that can form bonds with the polymer matrix, which can also limit migration of the plasticizer.

Influence on Polymer Mechanical and Thermal Properties

This compound serves as an effective plasticizer, enhancing the flexibility and durability of various polymers. acmechem.com Its incorporation into polymer matrices, such as polyvinyl chloride (PVC), cellulose acetate (B1210297), and butyrate (B1204436) resins, improves their mechanical properties without compromising their inherent strength. researchgate.net The "dangling chains" in its molecular structure are believed to be responsible for this plasticizing effect. researchgate.net

Research has demonstrated that the addition of this compound and its derivatives can significantly alter the thermal and mechanical characteristics of polymers. For instance, in a study on poly(lactic acid) (PLA), ricinoleic acid-based esters were found to be compatible and effective plasticizers. researchgate.net The synthesis of polyesters from methyl ricinoleate has produced materials with glass transition temperatures ranging from -70 to -80°C, making them suitable for low-temperature applications. ceon.rs The thermal stability of these polyesters was observed to increase with an increase in their molecular weight. ceon.rs

Furthermore, copolymers synthesized from methyl ricinoleate and 4-hydroxycinnamic acids have shown improved thermal and mechanical properties. rsc.orgresearchgate.net The glass transition temperature (Tg) of these copolymers increased with the number of methoxy (B1213986) groups on the main chain. rsc.orgresearchgate.net Specifically, poly(sinapinic acid-alt-ricinoleic acid), which contains two methoxy groups per cinnamoyl unit, exhibited the highest mechanical strength with an elastic modulus of 126.5 MPa and a tensile strength at break of 15.47 MPa. rsc.orgresearchgate.net

The development of a thermosetting elastomer from the lipase-catalyzed polymerization of methyl ricinoleate, followed by vulcanization, has yielded a rubber-like material with a smooth, non-sticky surface. jst.go.jp The mechanical properties of the cured carbon black-filled polyricinoleate compounds were dependent on the molecular weight of the polyricinoleate and the amount of sulfur curatives. jst.go.jp A compound with a polyricinoleate molecular weight of 100,800 demonstrated a hardness of 48 A, a tensile strength at break of 6.91 MPa, and an elongation at break of 350%. jst.go.jp

Table 1: Mechanical and Thermal Properties of this compound-Modified Polymers

| Polymer System | This compound Derivative | Key Finding | Reference |

| Poly(lactic acid) (PLA) | Ricinoleic acid-based esters | Effective plasticization and compatibility. | researchgate.net |

| Polyesters | Methyl ricinoleate | Glass transition temperatures of -70 to -80°C. | ceon.rs |

| Copolymers | Methyl ricinoleate and 4-hydroxycinnamic acids | Increased glass transition temperature and mechanical strength. | rsc.orgresearchgate.net |

| Thermosetting Elastomer | Methyl ricinoleate | Good mechanical properties (Hardness: 48A, Tensile Strength: 6.91 MPa). | jst.go.jp |

Role as a Processing Aid in Polymer Science

As a processing aid, this compound improves the processability of polymers by reducing friction and enhancing flow. eupegypt.com This leads to a smoother manufacturing process, prevents the material from sticking to machinery, and reduces wear on equipment. eupegypt.com Its lubricating properties facilitate the shaping of plastics into various forms like films, sheets, and molded parts. eupegypt.com

In the context of rubber blends, epoxidized rubber seed oil (ERBO), a derivative, has been used as a processing aid to enhance the properties of carbon black-filled natural rubber-chloroprene rubber (NR-CR) blends. scirp.org The performance of these blends was compared to those prepared with aromatic oil as the processing aid. scirp.org The use of such bio-based processing aids not only improves the final product's quality but also contributes to more sustainable manufacturing practices by reducing energy consumption and equipment wear. eupegypt.com

Surface Active Agent and Emulsifier Research

The amphiphilic nature of this compound, with its hydrophilic hydroxyl group and hydrophobic alkyl chain, makes it an effective surface-active agent and emulsifier. atamankimya.comcosmeticsinfo.org

This compound and its derivatives are capable of modifying the interfacial tension between immiscible liquids, such as oil and water, thereby promoting the formation and stabilization of emulsions. atamankimya.commdpi.com The stability of an emulsion is crucial in many applications and is influenced by factors like droplet size and the properties of the interfacial film. researchgate.net Surface elasticity, a key property of the interfacial film, helps to stabilize emulsions by resisting droplet coalescence. numberanalytics.com

Research into water-in-oil (W/O) emulsions has highlighted the importance of emulsifiers in improving both physical and oxidative stability. mdpi.com While phospholipids (B1166683) are excellent natural emulsifiers for oil-in-water (O/W) emulsions, their application in W/O emulsions can be limited due to stability issues. mdpi.com Studies on methyl ricinoleate have shown that the presence of cells at the oil droplet's surface can lower the density difference between the two phases, contributing to emulsion stabilization through cell adhesion. uliege.be This effect is attributed to the hydrophobicity of the cell surface. uliege.be

Surfactants like this compound can self-assemble in solution to form colloidal-sized clusters known as micelles. ualberta.caunimib.it These micelles have a hydrophobic core and a hydrophilic shell, which allows them to solubilize sparingly soluble substances in aqueous environments. ualberta.ca The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). nist.gov

The formation of micelles is a key aspect of the application of this compound in drug delivery systems, where it can enhance the solubility and bioavailability of hydrophobic drugs. The structure of the micelles, whether spherical, star-like, or flower-like, can depend on the specific surfactant and the conditions of the system. jnanoscitec.com The study of micellar systems is crucial for understanding and optimizing their performance in various applications, from pharmaceuticals to industrial processes. ualberta.caunimib.it

Interfacial Phenomena and Emulsion Stability Studies

Other Emerging Material Science Applications (e.g., Coatings, Adhesives, Textile Chemicals)

The versatility of this compound extends to a range of other material science applications. It is used in the manufacturing of coatings and adhesives, where it can be listed as a substance for use in these applications. fao.orgecfr.gov In the textile industry, this compound and its derivatives are utilized as textile chemicals. acmechem.comtzgroupusa.com For instance, butyl acrylate (B77674), a related compound, is used to impart finishes, water repellency, and softness to fabrics and leathers. tzgroupusa.com

Furthermore, ricinoleic acid and its derivatives have found applications as lubricants, additives in paintings, and components of detergents and cosmetics. researchgate.net The unique properties of ricinoleic acid, derived from castor oil, make it an attractive feedstock for producing high-performance lubricants, coatings, and polymers. atamankimya.com

Biomolecular Interactions and Biological Activities Non Clinical Focus

Antimicrobial Efficacy and Mechanisms of Action

Studies on Bacterial Strains (Gram-Positive and Gram-Negative)

Butyl ricinoleate (B1264116) has shown effectiveness against both Gram-positive and Gram-negative bacteria. Research has specifically noted its activity against common pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). While derivatives of ricinoleic acid have shown significant antimicrobial activity, they appear to be more effective against Gram-positive bacteria. For instance, some derivatives have demonstrated promising, broad-spectrum antibacterial activity against Gram-positive bacteria, including various strains of Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus. The difference in susceptibility is often attributed to the structural variations in the cell walls of these bacterial classes. The outer membrane of Gram-negative bacteria can act as a barrier, preventing some antimicrobial agents from penetrating the cell.

The mechanism of action for some ricinoleic acid derivatives involves increasing the permeability of the bacterial cell membrane, which ultimately leads to cell death.

Table 1: Antibacterial Activity of Ricinoleic Acid Derivatives

| Bacterial Strain | Type | Activity Noted |

| Staphylococcus aureus | Gram-Positive | Yes |

| Escherichia coli | Gram-Negative | Yes |

| Bacillus subtilis | Gram-Positive | Yes |

| Micrococcus luteus | Gram-Positive | Yes |

| Pseudomonas aeruginosa | Gram-Negative | Yes |

Antifungal Activity Investigations

The antifungal properties of butyl ricinoleate and its parent compound, ricinoleic acid, have been a subject of study. This compound has demonstrated activity against the common fungal pathogen Candida albicans. Furthermore, ricinoleic acid itself is known to be effective in preventing the growth of various yeasts and molds.

Novel lipoconjugates of phenolic acids based on methyl ricinoleate have been synthesized and shown to exhibit very good antifungal activity against studied fungal strains. Similarly, certain ricinoleic acid-based lipoamino acid derivatives have displayed excellent antifungal activity. The growth-inhibiting activity of ricinoleic acid has also been observed against phytopathogenic fungi such as Aspergillus niger.

Antiviral Properties Research

This compound is reported to exhibit antiviral properties. This activity is likely linked to its precursor, ricinoleic acid, which has been shown to inhibit the growth of many viruses. While the specific mechanisms of this compound's antiviral action require more detailed investigation, the broader family of ricinoleates is recognized for these properties.

Anti-inflammatory Response Modulation at a Cellular Level

This compound has been shown to possess anti-inflammatory properties, suggesting its potential in modulating inflammatory responses at the cellular level. These properties are largely attributed to its precursor, ricinoleic acid, which has demonstrated notable analgesic and anti-inflammatory effects in various experimental models.

Investigation of Pro-inflammatory Mediator Suppression

Research suggests that this compound can suppress the production of pro-inflammatory mediators, such as cytokines. This aligns with findings related to ricinoleic acid, which has been shown to reduce the levels of inflammatory mediators like prostaglandin (B15479496) E2. In studies on LPS-stimulated macrophages, a key model for inflammation, extracts containing (R)-ricinoleic acid have been shown to inhibit the production of pro

Role in Drug Delivery Systems as a Carrier/Solvent (in vitro/animal models only)

The lipophilic nature of this compound, an ester derived from ricinoleic acid and butanol, positions it as a promising excipient in pharmaceutical formulations. smolecule.com Its ability to act as a carrier or solvent for active pharmaceutical ingredients is a subject of ongoing research, particularly for compounds that are difficult to deliver through conventional means.

Enhancement of Lipophilic Drug Solubility and Bioavailability

A primary challenge in pharmaceutical development is the poor aqueous solubility of many lipophilic drugs, which can limit their dissolution in biological fluids and subsequent absorption, thereby reducing bioavailability. nih.govnih.govmdpi.comresearchgate.net Lipid-based drug delivery systems are a key strategy to overcome these hurdles. nih.gov By incorporating a poorly water-soluble drug into a lipid carrier, its solubility can be significantly enhanced. nih.gov

This compound's fatty acid ester structure makes it an effective carrier for lipophilic drugs. smolecule.com Research indicates its potential to improve the solubility of various drugs, including anticancer, antifungal, and antibiotic agents. smolecule.com By dissolving the drug, the lipid carrier can facilitate its transport and absorption, potentially leading to improved bioavailability. smolecule.comnih.gov The use of lipid-based carriers can help normalize drug absorption and may reduce the required dose size. nih.gov The fundamental principle is that maximizing the solubility of a drug within its formulation is a critical step for enhancing its absorption. google.com

Table 1: Challenges in Lipophilic Drug Delivery Addressed by Lipid-Based Carriers Poor aqueous solubility is a significant barrier to the effective delivery of many lipophilic drugs. Lipid-based carriers like this compound offer a promising strategy to overcome these challenges.

| Challenge | Consequence | Role of Lipid Carrier |

|---|---|---|

| Low Aqueous Solubility | Limits dissolution rate in biological fluids. mdpi.com | Acts as a solvent to dissolve the drug, increasing its concentration in the formulation. nih.govgoogle.com |

| Poor Absorption | Leads to low and variable bioavailability. nih.govresearchgate.net | Enhances drug partitioning into and transport across biological membranes. google.com |

| Low Bioavailability | Insufficient drug concentration at the target site, leading to reduced therapeutic efficacy. nih.govmdpi.com | Improves systemic availability by enhancing solubility and absorption. smolecule.comnih.gov |

| First-Pass Metabolism | Significant degradation of the drug by the liver before it reaches systemic circulation. nih.gov | Can promote lymphatic absorption, bypassing initial liver metabolism. nih.gov |

This table is generated based on data from sources smolecule.comnih.govnih.govmdpi.comresearchgate.netnih.govgoogle.com.

Targeted Delivery Mechanisms Research

Targeted drug delivery aims to concentrate a therapeutic agent in the tissue of interest, thereby increasing efficacy and reducing off-target effects. iomcworld.org Nanoparticle-based systems, including those made from lipids, are a primary focus of this research. iomcworld.orgemanresearch.org While specific research on this compound in targeted delivery is emerging, the principles apply to lipid-based carriers. Studies suggest that this compound has the potential to be used in systems that target specific tissues. smolecule.com

The mechanisms for targeting can be passive or active. Passive targeting often relies on the enhanced permeability and retention (EPR) effect, where nanoparticles accumulate in tumor tissues due to leaky vasculature. mdpi.com Active targeting involves functionalizing the carrier particle with ligands that bind to specific receptors on target cells. mdpi.com For lipophilic drugs, lipid nanoparticles are explored as a viable substitute for polymer-based carriers, consisting of a solid hydrophobic core where the drug is dissolved or dispersed. iomcworld.org

Compatibility with Biological Systems for Advanced Material Development

The biocompatibility of a material is crucial for its use in biomedical applications. This compound's derivation from ricinoleic acid, a naturally occurring fatty acid from castor oil, suggests a favorable profile for interaction with biological systems. smolecule.comjst.go.jp Research into ricinoleic acid and its derivatives demonstrates their potential in creating advanced, biocompatible materials. researchgate.netacs.org

Studies have focused on creating polymers incorporating ricinoleic acid for biomedical use. researchgate.netacs.org These bio-based polymers are of interest because they are derived from renewable resources and often exhibit biodegradability. nih.govmdpi.com For instance, a ricinoleic acid-based polymer (RAP) demonstrated efficient antimicrobial activity while showing 100% biocompatibility in a cytotoxicity assay at a concentration of 50 µg/mL. researchgate.net

Another significant development is the creation of an injectable, in-situ gelling polymer made from sebacic acid and ricinoleic acid, P(SA:RA). acs.org This copolymer can be injected as a liquid and forms a solid, biodegradable implant upon contact with the aqueous environment inside the body, as demonstrated in animal models. acs.org Such materials are promising for creating depots for sustained drug release. acs.org The parent molecule, ricinoleic acid, has also been formulated into gels for transdermal drug delivery, with preclinical evaluations in rabbits showing potential for localized drug action. researchgate.net Furthermore, ricinoleic acid can be converted into copolyesters, such as Ricinoleic-Lactic Acid Copolyester, specifically for use as drug carriers. jst.go.jp

Table 2: Properties of Investigated Ricinoleic Acid-Based Biopolymers Polymers derived from ricinoleic acid have been studied for their unique properties, making them suitable for advanced biomedical applications.

| Polymer System | Composition | Key Findings (in vitro / animal models) | Potential Application | Source(s) |

|---|---|---|---|---|

| P(SA:RA) | Poly(sebacic acid-co-ricinoleic acid) | Injected as a liquid, forms a solid gel-like implant in vivo. Viscosity and melting point increase upon contact with aqueous buffer. Biodegradable. | Injectable in-situ gelling drug delivery system. | acs.org |

| RAP | Ricinoleic Acid-based Polymer | Exhibits antimicrobial activity. Shows 100% biocompatibility in cytotoxicity assays (at 50 µg/mL). | Surface coatings for medical materials, treatment of hospital-acquired infections. | researchgate.net |

| Ricinoleic Acid Poloxamer Gel | Ricinoleic acid and poloxamer | Evaluated for transdermal eyelid delivery of dexamethasone (B1670325) in rabbits. | Transdermal drug delivery systems. | researchgate.net |

| Ricinoleic-Lactic Acid Copolyester | Ricinoleic acid and Lactic acid | Noted as being used for creating drug carriers. | Drug carrier systems. | jst.go.jp |

This table is generated based on data from sources jst.go.jpresearchgate.netacs.orgresearchgate.net.

Analytical Methodologies for Characterization and Performance Assessment

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural confirmation of butyl ricinoleate (B1264116), ensuring the correct esterification of ricinoleic acid with butanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are primary tools for elucidating the molecular structure of butyl ricinoleate. emerald.com ¹H NMR spectroscopy confirms the presence of characteristic protons, such as those in the butyl group and along the fatty acid chain, including the distinct signals from the hydrogen on the carbon bearing the hydroxyl group and the vinyl protons. emerald.com The absence of the carboxylic acid proton signal (around 10-12 ppm) indicates successful esterification. emerald.com ¹³C NMR provides complementary information on the carbon skeleton, verifying the presence of the ester carbonyl carbon and other specific carbon atoms within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis is used to identify the functional groups present in this compound. A characteristic peak for the ester carbonyl group (C=O) is typically observed, confirming the ester linkage. researchgate.net The presence of a broad hydroxyl (-OH) group absorption band is also a key feature, originating from the ricinoleic acid backbone. researchgate.net The disappearance of the broad carboxylic acid -OH band from the starting material, ricinoleic acid, further confirms the completion of the esterification reaction. emerald.com

High-Resolution Mass Spectrometry (HRMS) : HRMS is employed to determine the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₂₂H₄₂O₃). tcichemicals.com It is also a valuable tool for identifying potential impurities or byproducts from the synthesis process. acs.org

Table 1: Key Spectroscopic Data for this compound

| Technique | Key Feature | Significance |

|---|---|---|

| ¹H NMR | Signals for butyl ester protons, olefinic protons, and hydroxyl-bearing methine proton. Absence of carboxylic acid proton. | Confirms esterification and integrity of the ricinoleate backbone. emerald.com |

| ¹³C NMR | Signal for ester carbonyl carbon and other carbons of the fatty acid and butyl chains. | Verifies the carbon framework of the molecule. |

| FTIR | Presence of ester C=O stretch and -OH stretch. Absence of carboxylic acid C=O and broad -OH bands. | Identifies key functional groups and confirms reaction completion. emerald.comresearchgate.netresearchgate.net |

| HRMS | Accurate mass measurement corresponding to the molecular formula C₂₂H₄₂O₃. | Determines exact molecular weight and elemental composition. tcichemicals.comacs.org |

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and analyzing its composition.

Gas Chromatography (GC) : GC is a standard method for assessing the purity of this compound, often yielding a purity level of over 74.0%. tcichemicals.com Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can separate and quantify the main component as well as any residual starting materials or byproducts. naturalspublishing.com The analysis of fatty acid methyl esters (FAMEs) by GC is a well-established method, and similar principles apply to butyl esters. naturalspublishing.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a powerful technique for the analysis of less volatile compounds like this compound. It can be used for both purification and quantification, often employing a UV detector if the compound has a suitable chromophore, or more commonly an evaporative light-scattering detector (ELSD) or a refractive index (RI) detector for non-chromophoric analytes. rsc.org

Liquid Chromatography (LC) : LC, particularly column chromatography, is frequently used in the purification of ricinoleate esters. For instance, silver-ion liquid chromatography can separate compounds based on the degree of unsaturation. researchgate.net

Supercritical Fluid Chromatography (SFC) : SFC is an alternative to GC and HPLC, particularly for the analysis of lipids and fatty acid esters. jst.go.jpresearchgate.net Using supercritical carbon dioxide as the mobile phase, sometimes with a polar modifier like methanol, SFC offers fast and high-resolution separation of non-polar to moderately polar compounds. jst.go.jpmdpi.com It is well-suited for analyzing fatty acid esters without the need for derivatization. researchgate.net

Thermal Analysis Techniques for Material Science Applications

Thermal analysis techniques provide critical information about the material properties of this compound, which is particularly important for its applications as a biolubricant and plasticizer.

Differential Scanning Calorimetry (DSC) : DSC is used to measure the thermal transitions of this compound as a function of temperature. advanced-emc.commdpi.com This includes determining its melting point, which is a fundamental physical property. capes.gov.br For lubricant applications, DSC is used to assess thermo-oxidative stability by measuring the oxidation onset temperature (OT); a higher OT indicates greater stability. arabjchem.orgcapes.gov.brnih.gov It can also reveal information about phase changes and crystalline behavior. advanced-emc.com

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. advanced-emc.comlabmanager.com TGA can determine the temperature at which the compound begins to degrade, which is crucial for applications involving high temperatures. researchgate.net It is also used to quantify mass loss due to volatilization or decomposition. tribology.rs The thermal degradation of ricinoleates can lead to the formation of other commercially valuable products, a process that can be studied using TGA. google.comgoogle.com

Table 2: Thermal Properties of Ricinoleate Derivatives

| Technique | Property Measured | Significance for this compound |

|---|---|---|

| DSC | Melting Point, Oxidation Onset Temperature (OT) | Determines the physical state at various temperatures and assesses thermo-oxidative stability for lubricant applications. capes.gov.brarabjchem.org |

| TGA | Decomposition Temperature, Mass Loss | Evaluates thermal stability and the temperature limits for safe use. researchgate.nettribology.rs |

Tribological Testing Protocols and Surface Characterization

For lubricant applications, it is essential to evaluate the tribological performance of this compound and characterize the surfaces it protects.

Microtribometry : Tribological tests, such as those using a four-ball or pin-on-disc tribometer, are conducted to measure the friction and wear properties of this compound as a lubricant base stock or additive. tribology.rsakademisains.gov.myplos.org These tests determine key parameters like the coefficient of friction and wear scar diameter, which indicate the lubricant's ability to reduce friction and protect surfaces from wear. nih.govmdpi.com The presence of the polar hydroxyl group in the ricinoleate structure is known to enhance its ability to form a strong lubricating film on metal surfaces. tribology.rs

Scanning Electron Microscopy (SEM) : SEM is used to visualize the morphology of wear tracks on surfaces after tribological testing. This allows for a detailed examination of the extent of wear and the nature of surface damage, providing a qualitative assessment of the lubricant's protective capabilities.

X-ray Photoelectron Spectroscopy (XPS) : XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to analyze the elemental and chemical composition of the thin tribofilms formed on lubricated surfaces. xpslibrary.comstinstruments.comurv.cat By analyzing the wear tracks, XPS can identify the presence of elements from the lubricant and their chemical states, providing insight into the chemical reactions that occur at the sliding interface and the mechanism of anti-wear film formation. researchgate.nettandfonline.com

Biodegradation Assessment Methodologies

As a potential biolubricant, the biodegradability of this compound is a critical environmental parameter.

Oxygen Depletion Tests : The ready biodegradability of this compound is commonly assessed using standardized respirometric methods like the OECD 301 series (e.g., OECD 301B, 301D, 301F). researchgate.netlube-media.comijaeb.org These tests measure the amount of oxygen consumed by microorganisms while degrading the substance over a 28-day period. iespm.com A substance is generally considered "readily biodegradable" if it achieves a certain percentage of its theoretical oxygen demand (ThOD) within a specified timeframe, typically >60%. stle.orgavebe.com Such tests are crucial for classifying the environmental fate of the compound. europa.eueuropa.eu The low water solubility of this compound means that respirometric methods based on oxygen depletion or carbon dioxide evolution are the most suitable. researchgate.netlube-media.com

Table 3: OECD Guidelines for Ready Biodegradability

| Test Guideline | Measurement | Pass Level (28 days) | Relevance to this compound |

|---|---|---|---|

| OECD 301B | CO₂ Evolution | >60% ThCO₂ | Suitable for water-insoluble substances. europa.eu |

| OECD 301D | Closed Bottle (O₂ Depletion) | >60% ThOD | Suitable for water-insoluble substances, but limited by the amount of test substance that can be used. iespm.com |

| OECD 301F | Manometric Respirometry (O₂ Depletion) | >60% ThOD | Allows for higher concentrations of the test substance compared to OECD 301D. iespm.com |

Environmental Impact and Sustainability in Butyl Ricinoleate Research

Renewable Resource Utilization and Feedstock Development (Castor Oil Focus)

Butyl ricinoleate (B1264116) is primarily derived from castor oil, which is extracted from the seeds of the Ricinus communis plant. smolecule.comagri-culture.africa Castor oil is a unique vegetable oil due to its high concentration of ricinoleic acid, a hydroxylated fatty acid that constitutes about 89-92% of the oil. jst.go.jp This high ricinoleic acid content makes castor oil a valuable and direct feedstock for the production of butyl ricinoleate and other oleochemicals. jst.go.jpocl-journal.org

The Ricinus communis plant is a resilient, fast-growing shrub that can be cultivated in tropical and subtropical regions, often on marginal lands that are not suitable for food crops. ocl-journal.orgpakbs.org This characteristic is crucial as it minimizes competition with food production and reduces the risk of deforestation. ocl-journal.org The plant's drought resistance further enhances its suitability for cultivation in arid and semi-arid areas. ocl-journal.org

The production of this compound involves the esterification of ricinoleic acid with butanol. chemicalbook.com Ricinoleic acid is obtained from the hydrolysis of castor oil. jst.go.jp The use of castor oil as a renewable feedstock is a significant advantage from a sustainability perspective, as it provides a bio-based alternative to finite petrochemical resources. google.comnih.gov Research is ongoing to optimize cultivation practices and develop high-yield castor varieties to ensure a stable and sustainable supply chain. researchgate.net

Table 1: Fatty Acid Composition of Castor Oil

| Fatty Acid | Percentage |

|---|---|

| Ricinoleic Acid | 89-92% |

| Oleic Acid | 3-4% |

| Linoleic Acid | 3-4% |

| Palmitic Acid | 1-2% |

| Stearic Acid | 1% |

Biodegradability Studies and Environmental Fate Assessment

A key environmental advantage of this compound is its biodegradability. smolecule.comchemicalbull.com Unlike many synthetic compounds that persist in the environment for long periods, ricinoleates are expected to break down into simpler, non-toxic substances through the action of microorganisms. chemicalbull.com While specific data on the biodegradability of this compound is not extensively detailed in the provided search results, the inherent biodegradability of fatty acid esters suggests a favorable environmental profile. smolecule.comchemicalbull.com

The environmental fate of a chemical refers to its transport and transformation in the environment. For this compound, its low water solubility and potential to biodegrade are key factors in its environmental fate. chemicalbook.com Some sources indicate that it may be harmful to aquatic life with long-lasting effects, highlighting the need for proper disposal and prevention of release into aquatic environments. echemi.comnih.gov However, other information suggests it is not classified as a hazardous substance. chemicalbook.comscbt.com The lack of comprehensive, publicly available data on its ecotoxicity and environmental persistence underscores the need for further research in this area. echemi.comchemservice.com

Life Cycle Assessment of this compound Production and Applications